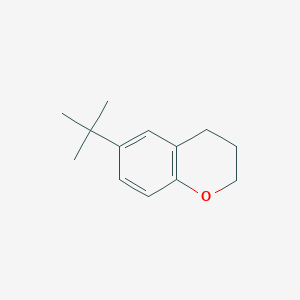

6-(tert-Butyl)chroman

Description

Significance of the Chroman Ring System as a Privileged Scaffold in Contemporary Organic Synthesis

The concept of privileged scaffolds has become a guiding principle in medicinal chemistry and drug discovery. nih.govrsc.orgresearchgate.net These molecular frameworks are capable of interacting with multiple biological targets, making them ideal starting points for the development of new drugs. rsc.orgbenthamscience.comresearchgate.net The chroman ring system is a prime example of such a scaffold, found in a wide range of bioactive molecules, including vitamin E. nih.govbritannica.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry and biology. researchgate.netbenthamscience.comaskpharmacy.net The chroman nucleus, as an oxygen-containing heterocycle, is a fundamental building block in the design and synthesis of a diverse array of compounds with potential therapeutic applications. researchgate.netbenthamscience.comarkat-usa.org Its structural rigidity and the presence of a modifiable aromatic ring and a stereogenic center at the C2 or C4 position offer chemists a powerful tool for creating complex and targeted molecules.

The significance of the chroman scaffold has spurred the development of numerous synthetic strategies to construct and functionalize this ring system. nih.govacs.org Classical methods often involve Friedel–Crafts-type reactions, while more contemporary approaches utilize transition-metal catalysis, organocatalysis, and photocatalysis to achieve higher efficiency, selectivity, and functional group tolerance. nih.govacs.orgresearchgate.net These evolving strategies have enabled the synthesis of a wide variety of chroman derivatives with diverse substitution patterns and stereochemistries, expanding the chemical space available for drug discovery. nih.govacs.orgresearchgate.net For instance, radical cascade annulations and doubly decarboxylative Giese reactions under visible light have emerged as powerful tools for constructing chroman frameworks. nih.govrsc.org

Foundational Importance in Heterocyclic Compound Design and Construction

Academic Research Focus: The 6-(tert-Butyl)chroman Scaffold

Within the broad family of chroman derivatives, those bearing a tert-butyl group have garnered specific academic interest. The bulky tert-butyl group can significantly influence the molecule's physical and chemical properties, including its lipophilicity and metabolic stability.

Overview of Research Trajectories for Chroman Derivatives Featuring Tert-Butyl Moieties

Research into chroman derivatives with tert-butyl groups has followed several trajectories. One area of focus has been the synthesis of these compounds, with studies exploring efficient methods for their preparation. beilstein-journals.org Another research avenue involves investigating their potential biological activities. For example, some tert-butyl substituted chroman derivatives have been studied for their potential as antioxidants and in other therapeutic areas. nih.gov Furthermore, computational studies have been employed to understand the structure-activity relationships of these molecules and to predict their interactions with biological targets. researchgate.net

The following table provides a summary of key data for 6-(tert-Butyl)chroman and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-(tert-Butyl)chroman | 5892-04-6 | C13H18O | 190.28 |

| 6-tert-butyl-2,3-dihydrochromen-4-one | 23067-77-8 | C13H16O2 | 204.26 |

| 6-tert-Butyl-4-hydroxy-2H-chromen-2-one | 186255-65-2 | C13H14O3 | 218.25 |

| 6-tert-Butyl-4-(4-methoxyphenyl)chroman-2-one | Not Available | C20H22O3 | 310.39 |

| tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate | 849928-22-9 | C18H23NO4 | 333.38 |

Structure

3D Structure

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C13H18O/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

OXHVSEBRPAXTCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Tert Butyl Chroman and Its Analogs

Direct Synthetic Routes to the 6-(tert-Butyl)chroman Core Structure

Friedel–Crafts Alkylation-Inspired Cyclizations

Tandem and Cascade Reactions in Chroman Synthesis

Tandem, domino, or cascade reactions are highly efficient chemical processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.org This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. wikipedia.org These elegant reaction sequences allow for the rapid construction of complex molecular architectures, such as the chroman framework, from simple starting materials. beilstein-journals.orgcore.ac.uk

A powerful and frequently used cascade strategy for synthesizing functionalized chromans is the domino Michael-hemiacetalization sequence. thieme-connect.comnih.gov This reaction is often catalyzed by organocatalysts, such as bifunctional thioureas derived from cinchona alkaloids. thieme-connect.combuchler-gmbh.com The sequence typically begins with the conjugate addition (a Michael reaction) of a nucleophile to an electron-deficient alkene, such as a 2-(2-nitrovinyl)phenol. thieme-connect.commdpi.com

Following the initial Michael addition, the phenolic hydroxyl group performs an intramolecular attack on a nearby carbonyl or equivalent functional group, leading to the formation of a cyclic hemiacetal. thieme-connect.comnih.gov This intermediate can then be dehydrated to yield a chromene or further transformed. thieme-connect.com For example, the reaction of 2-(nitrovinyl)phenols with cyclic dicarbonyl compounds, catalyzed by a thiourea, can produce polyfunctionalized chroman derivatives in good to excellent yields and with very high diastereo- and enantioselectivities. thieme-connect.com The intermediate hemiacetals can be subsequently reduced via dehydroxylation to afford the final chromane (B1220400) products. nih.gov

Table 4: Domino Michael-Hemiacetalization for Chroman Synthesis An interactive data table based on research findings.

| Reactants | Catalyst | Key Steps | Product Class | Selectivity | Source |

| 2-(Nitrovinyl)phenols, Cyclic β-keto esters | Thiourea-amine organocatalyst | Michael addition, Hemiacetalization, Dehydration | Polyfunctionalized chromans | High ee (83-99%) | thieme-connect.com |

| Aliphatic aldehydes, (E)-2-(2-Nitrovinyl)phenols | Modularly designed organocatalyst (from cinchona alkaloids) | Michael addition, Hemiacetalization, Dehydroxylation | 3,4-Disubstituted chromanes | High dr (up to 99:1), High ee (up to 99%) | nih.gov |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical approach to constructing complex molecular architectures like the chroman ring system. mdpi.comacs.org These reactions streamline synthetic pathways by minimizing intermediate isolation and purification steps, thereby reducing waste and saving time.

The synthesis of chromene and chroman derivatives via MCRs often leverages the reactivity of phenols, aldehydes, and a third reactive component. While direct, high-yield MCRs for 6-(tert-butyl)chroman itself are specific, the principles are well-established for analogous structures. For instance, the reactive intermediate generated from the addition of tert-butyl isocyanide to dialkyl acetylenedicarboxylates can be trapped by 7-hydroxycoumarin to produce highly functionalized 4H-chromenes. researchgate.net This demonstrates the feasibility of incorporating tert-butyl groups into the heterocyclic scaffold using isocyanide-based MCRs.

Another strategy involves the three-component reaction of N-Boc-piperidin-4-one, diethyl phosphite, and benzylamine, catalyzed by a tetra(tert-butyl)phthalocyanine–AlCl complex, to yield a cyclic α-aminophosphonate with 99% yield. beilstein-journals.org Although this example produces a piperidine (B6355638) derivative, it highlights the use of both tert-butylated catalysts and heterocyclic ketones in MCRs to build complex phosphorylated heterocycles. beilstein-journals.org

The following table summarizes representative multicomponent reactions used to assemble chromene and related heterocyclic scaffolds, illustrating the diversity of components and conditions employed.

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin | Dialkyl Acetylenedicarboxylate | tert-Butyl Isocyanide | Not specified | Functionalized 4H-Chromenes | researchgate.net |

| 4-Aminocoumarin | Aldehydes | 6-Methyl-2H-pyran-2,4(3H)-dione | Copper(II) acetate (B1210297) in water | Chromeno[4,3-b]pyrano[3,4-e]pyridines | researchgate.net |

| Luminol | Isobutyraldehyde | tert-Butyl Isocyanide & TMS-Azide | Microwave, 100 °C | Tetrazole-substituted Phthalazinedione | acs.org |

| Isocyanides | Pyrazines/Pyridines | Aldehydes | Sc(OTf)₃ | Bromodomain Inhibitor Precursors | mdpi.com |

Asymmetric Synthesis Approaches for Chiral 6-(tert-Butyl)chroman Derivatives

The creation of chiral chromans with specific stereochemistry is paramount, as different enantiomers or diastereomers of a molecule can exhibit distinct biological activities. Asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms during the formation of the chroman scaffold.

Enantioselective catalysis utilizes chiral catalysts to produce one enantiomer of a product in excess over the other. Both metal-based and organocatalytic systems have been successfully applied to the synthesis of chiral chromans.

A highly effective method for producing chiral chromanols involves the asymmetric reduction of prochiral chroman-4-ones. For example, the reduction of 4-chromanone (B43037) catalyzed by just 10 mol % of a chiral spiroaminoborate ester catalyst provides the corresponding chromanol in excellent yield and with greater than 99% enantiomeric excess (ee). nih.gov Another powerful technique is the kinetic resolution of racemic chroman-2-ones through asymmetric hydrogenation. Using a chiral Iridium-SpiroPAP catalyst, this method can separate enantiomers by selectively hydrogenating one, yielding chiral primary alcohols and recovering the unreacted ester, both with high enantiopurity. chinesechemsoc.org Interestingly, research has shown that incorporating a 4-tert-butyl group onto the pyridine (B92270) ring of the catalyst did not improve selectivity, indicating that steric and electronic tuning of the catalyst is subtle and non-trivial. chinesechemsoc.org

| Substrate | Catalyst System | Reaction Type | Product | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 4-Chromanone | Chiral Spiroaminoborate Ester / Borane-DMS | Asymmetric Reduction | Chiral Chroman-4-ol | >99% | nih.gov |

| Racemic 4-Aryl-Chroman-2-one | (R)-Ir-SpiroPAP Complex / KOtBu | Kinetic Resolution via Asymmetric Hydrogenation | Chiral Diol & Recovered Chiral Ester | Up to 91% (alcohol), 88% (ester) | chinesechemsoc.org |

| O-Allyl Phenol (B47542) Derivative | Chiral Lewis Base / Sulfenylating Agent | Carbosulfenylation | 3,4-Disubstituted Chroman | Up to 98.0:2.0 er | nih.gov |

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). Diastereoselective methods allow for the precise synthesis of one diastereomer out of several possibilities.

A notable example is the syn-diastereoselective synthesis of chroman-fused tetralins. tezu.ernet.in This reaction proceeds via an intramolecular Friedel-Crafts cyclization of a tetralin-based epoxy ether. The use of a substrate bearing a 4-(tert-butyl)phenoxy group demonstrates that bulky substituents are well-tolerated and can be incorporated to produce complex, multi-cyclic chroman analogs with high diastereoselectivity. tezu.ernet.in

Furthermore, diastereodivergent synthesis, which allows access to different diastereomers from the same set of starting materials simply by changing the catalyst, has been achieved for hexahydro-6H-benzo[c]chromen-6-one derivatives. nih.gov Using modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids and amino acid derivatives, a domino Michael-Michael-hemiacetalization reaction can be directed to produce different diastereomers with high control (up to 98:2 dr) and excellent enantioselectivity (up to >99% ee). nih.gov

| Substrates | Catalyst/Reagent | Reaction Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (1aR,7bR)-1a-((4-(tert-Butyl)phenoxy)methyl)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene | TsOH·H₂O in Toluene | Intramolecular Friedel-Crafts Epoxide-Arene Cyclization | syn-selective | tezu.ernet.in |

| trans-2-Hydroxy-β-nitrostyrene & trans-7-Oxo-5-heptenal | Modularly Designed Organocatalysts (MDOs) | Domino Michael-Michael-Hemiacetalization | Up to 98:2 (diastereodivergent) | nih.gov |

| Indoles, 2-hydroxycinnamaldehydes, Methanol (B129727) | Tf₂NH | Friedel–Crafts Alkylation/Ketalization | High diastereoselectivity | rsc.org |

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful platform for asymmetric synthesis. These catalysts are often less sensitive to air and moisture than traditional metal catalysts.

Diarylprolinol silyl (B83357) ethers are highly effective organocatalysts for a variety of transformations leading to chiral chromans. An asymmetric organocatalytic double 1,6-addition of a 2,4-dienal to a para-quinone methide bearing two tert-butyl groups yields a complex chroman derivative with three contiguous stereocenters. rsc.org Similarly, chiral polyheterocyclic compounds containing a chromane fragment can be synthesized via cascade reactions catalyzed by a tert-butyldimethylsilyl (TBS)-protected diphenylprolinol catalyst, achieving excellent stereoselectivity (97% ee, >20:1 dr). acs.org

However, the steric bulk of substituents on the chroman scaffold can be a limiting factor. In one study of an asymmetric Michael/hemiacetalization/acyl transfer reaction, a 6-tert-butyl group on the starting o-hydroxycinnamaldehyde was found to impede the reaction, likely for steric reasons, highlighting the challenges in designing reactions for highly substituted chromans. mdpi.com

| Reaction Type | Organocatalyst | Key Finding/Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Double 1,6-Addition | Diarylprolinol Silyl Ether | (2R,3S,4R)-4-(3,5-di-tert-butyl-4-hydroxyphenyl)chroman | 99% ee, >20:1 dr | rsc.org |

| Cascade Reaction | TBS-protected Diphenylprolinol | Polycyclic Aminal-Containing Chromane | 97% ee, >20:1 dr | acs.org |

| Diastereodivergent Domino Reaction | Modularly Designed Organocatalysts (MDOs) | Hexahydro-6H-benzo[c]chromen-6-one Diastereomers | Up to 98:2 dr, >99% ee | nih.gov |

| Michael/Hemiacetalization/Acyl Transfer | Not specified | A 6-tert-butyl group on the cinnamaldehyde (B126680) substrate impeded the reaction. | Not applicable | mdpi.com |

Diastereoselective Control in Multi-Substituted Chroman Systems

Photochemical and Radical-Mediated Synthetic Transformations of Chromans

Photochemical and radical-mediated reactions offer unique pathways for bond formation that are often complementary to traditional ionic reactions. These methods can proceed under mild conditions and enable the synthesis of complex structures that might be difficult to access otherwise.

The photo-Fries rearrangement is a classic photochemical reaction that converts a phenolic ester into a hydroxy aryl ketone upon irradiation with UV light. sigmaaldrich.com This reaction has been ingeniously adapted for a one-pot synthesis of chroman-4-one derivatives. sigmaaldrich.comresearchgate.netconicet.gov.ar The process begins with the photo-Fries rearrangement of an aryl 3-methyl-2-butenoate ester, which generates an ortho-acyl phenol intermediate. researchgate.net This intermediate then undergoes a spontaneous, base-catalyzed intramolecular oxa-Michael addition to cyclize into the final 2,2-dimethylchroman-4-one (B181875) product. conicet.gov.arrsc.org This one-pot method is mild, efficient, and applicable to a range of polycyclic and heterocyclic precursors. researchgate.net

More complex photochemical reactions can also be used. For example, 2,3-diphenyl-chromen-4-ones substituted with tert-butyl groups can undergo a photo-induced annulation reaction to yield highly complex polycyclic aromatic structures like 3-(tert-Butyl)-6-methyl-14H-dibenzo[a,c]xanthen-14-one. rsc.org Furthermore, visible-light-driven radical cascade reactions provide a modern, metal-free approach to chroman-4-ones. frontiersin.orgfrontiersin.org A radical-induced cascade annulation followed by hydrocarbonylation has been successfully used to construct 8-(tert-Butyl)-2-phenyl-4H-chromen-4-one and 6,8-Di-tert-butyl-2-phenyl-4H-chromen-4-one in good yields. mdpi.com

| Precursor | Conditions | Key Transformation | Product | Reference |

|---|---|---|---|---|

| Aryl 3-methyl-2-butenoate ester | UV light (254 nm), Base (KOH) | Photo-Fries Rearrangement / Intramolecular oxa-Michael Addition | 2,2-Dimethylchroman-4-one | sigmaaldrich.comconicet.gov.arresearchgate.net |

| 6-(tert-Butyl)-2-phenyl-2H-chromene derivative | Visible light, Photocatalyst | Radical Cascade Annulation/Hydrocarbonylation | 8-(tert-Butyl)-2-phenyl-4H-chromen-4-one | mdpi.com |

| 3-(tert-Butyl)phenyl-substituted 2,3-diphenyl-chromen-4-one | UV light, I₂ | Photo-induced Annulation | 3-(tert-Butyl)-dibenzo[a,c]xanthen-14-one | rsc.org |

| Alkenoic acid & Cyanoarene | Blue LED, 3DPAFIPN (photocatalyst) | Phosphoranyl Radical-Mediated Acyl Radical Cyclization | 3-(Arylmethyl)chroman-4-one | frontiersin.orgfrontiersin.org |

Radical Cascade Annulations for Functionalized Chroman Scaffolds

Radical cascade annulations have emerged as a powerful and efficient strategy for the construction of complex molecular architectures, including the chroman scaffold. These reactions involve a sequence of intramolecular and intermolecular radical additions, cyclizations, and other transformations, allowing for the rapid assembly of functionalized ring systems from simple precursors. In the context of chroman synthesis, this methodology has proven particularly valuable for accessing a diverse range of substituted derivatives.

Recent research has demonstrated the utility of radical cascade annulations in synthesizing chroman-4-ones with various functionalities. For instance, a metal-free method has been developed for the synthesis of ester-containing chroman-4-ones through the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. rsc.org This reaction is initiated by the generation of an alkoxycarbonyl radical from the oxalate (B1200264) precursor. This approach has been successfully applied to substrates bearing a tert-butyl group, yielding compounds such as methyl 2-(8-tert-butyl-4-oxochroman-3-yl)acetate. mdpi.com Similarly, a protocol for the synthesis of carbamoylated chroman-4-ones has been established using a decarboxylative radical cascade cyclization of 2-(allyloxy)arylaldehydes with oxamic acids under metal-free conditions. nih.gov This method also accommodates tert-butyl substituents, as exemplified by the synthesis of 2-(8-(tert-butyl)-4-oxochroman-3-yl)-N-phenylacetamide. nih.gov

The scope of radical precursors for these cascade reactions is broad, encompassing alkyl, acyl, phosphoryl, and sulfonyl radicals, which has enabled the synthesis of a wide variety of functionalized chroman-4-ones. nih.gov Furthermore, a (4+2) radical annulation approach using organo-photoredox catalysis allows for the construction of the chroman framework from N-hydroxyphthalimide esters and electron-deficient olefins, offering a complementary strategy to traditional Diels-Alder reactions. researchgate.netacs.orgnih.govrsc.orgrsc.org One notable example is the synthesis of 6,8-Di-tert-butyl-2-phenyl-4H-chromen-4-one through a radical-induced cascade annulation/hydrocarbonylation process. mdpi.com

Table 1: Examples of Functionalized Chromans Synthesized via Radical Cascade Annulations

| Compound Name | Structure | Precursors | Radical Source | Catalyst/Conditions | Reference |

| Methyl 2-(8-tert-butyl-4-oxochroman-3-yl)acetate | Not available | 2-(allyloxy)-3-(tert-butyl)benzaldehyde, 2-methoxy-2-oxoacetic acid | Alkoxycarbonyl radical | (NH4)2S2O8, DMSO/H2O, 90 °C | mdpi.com |

| 2-(8-(tert-butyl)-4-oxochroman-3-yl)-N-phenylacetamide | Not available | 2-(allyloxy)-3-(tert-butyl)benzaldehyde, 2-oxo-2-(phenylamino)acetic acid | Carbamoyl radical | (NH4)2S2O8, DMSO, Metal-free | nih.gov |

| 6,8-Di-tert-butyl-2-phenyl-4H-chromen-4-one | Not available | 2-(allyloxy)-3,5-di-tert-butylbenzaldehyde, Phenylacetylene | Not specified | AIBME, (PhSe)2, Metal- and solvent-free | mdpi.com |

| 3-Alkyl-substituted chroman-4-ones | Not available | 2-(allyloxy)arylaldehydes, N-(acyloxy)phthalimides | Alkyl radical | Eosin Y, Visible light | researchgate.net |

Electron-Transfer Processes in Photochemical Chroman Synthesis

Photochemical methods, particularly those involving electron-transfer processes, offer mild and efficient pathways for the synthesis of chroman derivatives. These reactions often utilize visible light as a renewable energy source to initiate radical-based transformations under ambient conditions, providing a green alternative to traditional thermal methods.

A prominent strategy in this area is the use of photoredox catalysis to generate radicals that can participate in the construction of the chroman ring system. For example, a visible-light-induced radical cascade cyclization has been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds. researchgate.net This process is initiated by the generation of alkyl radicals from N-(acyloxy)phthalimides via a single-electron transfer (SET) from an excited photocatalyst. researchgate.netrsc.org This methodology has proven effective for a broad range of substrates, including those that lead to the formation of tert-butyl substituted chroman derivatives. rsc.org

Another innovative approach involves a doubly decarboxylative, photoredox synthesis of substituted chroman-4-ones. rsc.orgrsc.org This reaction utilizes two separate decarboxylation events to drive the formation of the final product, with visible light, a photoredox catalyst, and a base being key to the transformation's success. rsc.orgrsc.org This method has been successfully employed to synthesize a tert-butyl substituted chroman-4-one, which was obtained in high yield. rsc.org

Iron-catalyzed photoredox systems have also been explored for the synthesis of chroman-4-ones. A sustainable method using FeCl3 as a catalyst and carboxylate salts as radical precursors has been reported. acs.orgle.ac.uk The reaction proceeds through a decarboxylative radical cyclization triggered by a ligand-to-metal charge transfer under visible light irradiation at room temperature. acs.orgle.ac.uk This approach demonstrates excellent functional group tolerance, with substrates bearing tert-butyl groups reacting smoothly to afford the corresponding chroman-4-one derivatives. acs.org

The photo-Fries rearrangement of aryl esters under basic catalysis represents another photochemical route to chroman-4-ones, although it proceeds through a different mechanism not solely reliant on electron transfer for the key bond formations. researchgate.net

Table 2: Photochemical Syntheses of Substituted Chromans via Electron-Transfer Processes

| Product Type | Key Transformation | Radical Precursor | Catalyst System | Noteworthy Features | Reference |

| 3-Alkyl-substituted chroman-4-ones | Visible-light induced radical cascade cyclization | N-(acyloxy)phthalimides | Organophotoredox catalyst (e.g., Eosin Y) | Broad substrate scope, mild conditions | researchgate.net |

| 2-Substituted-chroman-4-ones | Doubly decarboxylative Giese reaction | N-(acyloxy)phthalimides, Chromone-3-carboxylic acids | Photoredox catalyst, base, visible light | High yield for tert-butyl substituted product | rsc.org |

| Chroman-4-one derivatives | Decarboxylative radical cyclization | Carboxylate salts | FeCl3, visible light | Sustainable, room temperature, good tolerance for t-Bu groups | acs.orgle.ac.uk |

| 4-Substituted-chroman-2-ones | Doubly decarboxylative Giese reaction | N-(acyloxy)phthalimides, Coumarin-3-carboxylic acids | Photoredox catalyst, base, visible light | Access to biologically relevant scaffolds | rsc.orgrsc.org |

Green Chemistry Principles in Chroman Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chroman derivatives.

Environmentally Benign Reaction Media and Catalyst Systems

A significant focus in green chroman synthesis is the replacement of hazardous solvents and catalysts with more environmentally friendly alternatives. The use of aqueous media is a prime example of a green solvent choice. For instance, the synthesis of dihydropyrano[c]chromene derivatives has been achieved using an iron ore pellet as a natural, reusable, and heterogeneous catalyst in water, highlighting a highly sustainable approach. mdpi.com

In a similar vein, the use of inexpensive and low-toxicity metal catalysts is a key aspect of green chemistry. Iron(III) chloride (FeCl3), a readily available and environmentally benign catalyst, has been employed in the photocatalytic synthesis of chroman-4-ones from carboxylate salts. acs.orgle.ac.ukijrpc.com This reaction proceeds efficiently at room temperature under visible light, further enhancing its green credentials. acs.orgle.ac.uk

Metal-free catalytic systems also represent a significant advance in green chroman synthesis. The synthesis of phosphinoylchroman-4-ones has been accomplished via a radical phosphinoylation–cyclization cascade mediated by K2S2O8 in a DMSO/H2O mixture. d-nb.infobeilstein-journals.org The avoidance of heavy metal catalysts and the use of a partially aqueous solvent system contribute to the environmental benignity of this protocol. d-nb.infobeilstein-journals.org Furthermore, the development of solvent-free reaction conditions, such as in the radical-induced synthesis of 6,8-Di-tert-butyl-2-phenyl-4H-chromen-4-one, completely eliminates solvent waste. mdpi.com Ionic liquids and deep eutectic solvents (DESs) are also being explored as green reaction media for the synthesis of various heterocyclic compounds, including sulfur-containing analogues of chromans, offering benefits such as reusability and low volatility. mdpi.com

Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgacs.orgchemrxiv.orgacs.orgibchem.com Reactions with high atom economy are inherently waste-minimizing.

Cascade reactions are particularly noteworthy for their high atom economy. The radical cascade annulations used to synthesize functionalized chroman-4-ones, such as those bearing ester or amide groups, are excellent examples of atom-economical processes. rsc.orgmdpi.comnih.govnih.gov These reactions form multiple C-C and C-O bonds in a single, one-pot operation, which minimizes the number of synthetic steps, reduces the consumption of reagents and solvents, and consequently decreases waste generation compared to traditional multi-step syntheses. nih.gov

The (4+2) radical annulation for chroman synthesis is another example of an atom-economical reaction, as it constructs the six-membered ring by combining two reactant molecules with no loss of atoms in the key cycloaddition step. nih.govrsc.orgrsc.org Similarly, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which has been used to synthesize complex fused heterocycles, are designed to maximize molecular complexity from simple starting materials in a single step, thereby adhering to the principles of atom economy and waste minimization. acs.org

The ultimate goal is to achieve a 100% atom economy, where all reactant atoms are found in the desired product. ibchem.com While this is not always feasible, the design of synthetic routes that prioritize addition and cycloaddition reactions over substitution and elimination reactions is a key strategy toward this objective.

Skeletal Editing and Rearrangement Strategies for Chroman Synthesis

Beyond the direct construction of the chroman ring, innovative strategies involving skeletal editing and molecular rearrangements of pre-existing cyclic structures have emerged as powerful tools for accessing the chroman scaffold.

Ring Transformation Reactions of Chromone (B188151) Precursors

Chromones are versatile precursors for the synthesis of a variety of heterocyclic compounds, including chromans, through ring-opening and recyclization reactions. ijrpc.com The electron-deficient γ-pyrone ring of the chromone nucleus is susceptible to nucleophilic attack, typically at the C-2 position, which initiates a ring-opening event. The resulting intermediate can then undergo various recyclization pathways.

For example, 3-functionalized chromones, such as chromone-3-carbonitrile and chromone-3-carboxylic acid, react with a range of binucleophiles to afford new heterocyclic systems. mdpi.comrsc.org While many of these transformations lead to products other than chromans, they illustrate the principle of using the chromone skeleton as a template for molecular reorganization.

A more direct rearrangement strategy for accessing the chroman framework involves the skeletal editing of 1-tetralones. A recently developed synthetic route demonstrates a carbon-to-oxygen atom swap in the tetralin core to produce the privileged chroman scaffold. chemrxiv.org This multi-step sequence proceeds through the oxidation of the tetralone to a seven-membered lactone (a tetrahydrobenzooxepinone), followed by a novel oxidative ring-contraction. This key step is enabled by the intermediate silylation of the lactone to form a silyl ketene (B1206846) acetal (B89532), which upon further oxidation, rearranges to yield chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org This methodology has been shown to be effective for a range of substituted derivatives and has been applied to the skeletal editing of natural products. chemrxiv.org Although not explicitly demonstrated for a 6-(tert-butyl) substituted tetralone, the reported substrate scope suggests its potential applicability. chemrxiv.org

Carbon-to-Oxygen Atom Swaps in Cyclic Systems

The transformation of carbocyclic systems into their corresponding oxygen-containing heterocyclic analogs through "atom swap" strategies represents a significant advance in synthetic chemistry, falling under the umbrella of skeletal editing. researchgate.netchemrxiv.orgnih.govchemrxiv.org This approach allows for the direct conversion of a core framework, providing efficient pathways to valuable scaffolds like chromans from readily available precursors. chemrxiv.orgnih.gov A particularly effective methodology involves a stepwise carbon-to-oxygen atom swap in tetralin systems to furnish the privileged chroman ring structure. researchgate.netnih.gov

Oxygen Insertion: A Baeyer-Villiger oxidation of the starting 1-tetralone (B52770) introduces an oxygen atom into the carbocyclic ring, expanding it to a seven-membered lactone (a tetrahydrobenzo[d]oxepin-2-one). chemrxiv.orgsemanticscholar.org

Carbon Excision/Ring Contraction: The subsequent removal of the original carbonyl carbon from the lactone is achieved through an innovative oxidative ring-contraction, which is facilitated by the formation of a silyl ketene acetal intermediate. chemrxiv.orgnih.gov This sequence ultimately yields the desired six-membered chroman scaffold, often in the form of chroman-2-carboxylic acids or chroman-2-ols. researchgate.netnih.gov

A detailed investigation into this methodology has demonstrated its broad applicability with over 40 examples, including the skeletal editing of natural products. researchgate.netnih.gov The efficiency of the process hinges on the novel oxidative ring-contractive transformation of the intermediate tetrahydrobenzooxepinones. chemrxiv.orgnih.gov

Detailed Research Findings

The practical application of this C-to-O atom swap begins with the Baeyer-Villiger oxidation of a substituted 1-tetralone. For instance, a 1-tetralone bearing a tert-butyl group at the 6-position serves as a suitable precursor for the synthesis of 6-(tert-butyl)chroman analogs. The oxidation, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA), converts the six-membered ketone ring into a seven-membered lactone.

The crucial step is the transformation of this lactone into the chroman ring system. This is accomplished by first converting the lactone into a silyl ketene acetal. This intermediate then undergoes an oxidative ring-contraction. This process leads to the formation of diverse chroman derivatives. chemrxiv.orgnih.gov For example, the reaction can be guided to produce chroman-2-ols, which may form through a mechanism involving the extrusion of carbon monoxide. researchgate.netnih.gov

The versatility of this synthetic route allows for the creation of a variety of substituted chromans, depending on the substitution pattern of the initial tetralone. The following tables illustrate the transformation of a tert-butyl-substituted tetralone into the corresponding chroman analog, highlighting the key intermediates and products.

Table 1: Synthesis of 6-(tert-Butyl)hydrobenzo[d]oxepin-2-one from 6-(tert-Butyl)-1-tetralone

| Starting Material | Reagents and Conditions | Product | Yield |

| 6-(tert-Butyl)-3,4-dihydronaphthalen-1(2H)-one | m-CPBA, CH₂Cl₂ | 7-(tert-Butyl)-4,5-dihydro-1-benzoxepin-2(3H)-one | >95% |

This data is representative of the general Baeyer-Villiger oxidation step described in the literature. chemrxiv.org

Table 2: Conversion of 6-(tert-Butyl)hydrobenzo[d]oxepin-2-one to a Chroman Analog

| Starting Material | Reagents and Conditions | Product | Yield |

| 7-(tert-Butyl)-4,5-dihydro-1-benzoxepin-2(3H)-one | 1. Silylation (e.g., TMS-Cl, base) 2. Oxidation | 6-(tert-Butyl)chroman-2-carboxylic acid | N/A |

This table illustrates the general transformation from the seven-membered lactone to the final chroman product as established by the methodology. Specific yield data for this exact analog is not available in the provided search results, but the general transformation is reported with good efficiency for over 35 examples. chemrxiv.orgchemrxiv.org

This skeletal editing strategy provides a powerful and direct route for synthesizing chroman analogs, such as 6-(tert-butyl)chroman derivatives, from readily accessible tetralone precursors. chemrxiv.orgnih.gov The ability to systematically replace a carbon atom with a heteroatom in a cyclic framework opens new avenues for molecular design and the synthesis of complex heterocyclic compounds. researchgate.netrsc.org

Advanced Mechanistic Investigations and Reactivity Studies of 6 Tert Butyl Chroman Systems

Reaction Pathways and Transition State Analysis

Elucidation of Specific Reaction Mechanisms Through Kinetic and Spectroscopic Studies

In the context of chroman synthesis, such as the reaction of p-tert-butyl phenol-formaldehyde condensates with isoprene (B109036) rubber, kinetic and spectroscopic analyses have been employed to investigate reaction rates and the structures of the resulting adducts. londonmet.ac.uk These studies reveal that the formation of chroman structures is a key outcome of this interaction. londonmet.ac.uk

Computational methods, particularly Density Functional Theory (DFT), complement experimental studies by modeling reaction pathways and calculating the energy profiles of transition states. numberanalytics.commdpi.com Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. solubilityofthings.comnumberanalytics.com The energy of the transition state determines the activation energy of the reaction; a lower activation energy corresponds to a faster reaction rate. numberanalytics.com By analyzing the transition state, chemists can understand the step-by-step process of a reaction, including the formation of intermediates and the factors influencing reaction rates. numberanalytics.com

For complex reaction networks with multiple parallel pathways, advanced techniques like Modified Energy Span Analysis (MESA) can be used to identify the most significant reaction mechanisms. osti.gov This approach helps to pinpoint the primary reaction flux and understand the factors that control selectivity. osti.gov

Identification and Characterization of Reactive Intermediates in Chroman-Forming Reactions

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not present in the final products. york.ac.uk Their identification and characterization are crucial for a complete understanding of the reaction mechanism. york.ac.uk In chroman-forming reactions, various reactive intermediates can be involved, depending on the specific reaction conditions.

One common method for generating chroman rings involves the reaction of phenolic compounds with other reagents. For instance, the interaction of p-tertiary butyl phenol-formaldehyde condensates with isoprene rubber has been shown to produce adducts containing chroman structures. londonmet.ac.uk The mechanism of this reaction likely involves the formation of reactive intermediates derived from the phenolic condensate. londonmet.ac.uk

Radical intermediates can also play a role in chroman chemistry. For example, the oxidation of certain chromene derivatives can proceed through the initial formation of an alkoxyl radical, followed by radical cyclization onto the aromatic ring to form a chroman derivative. researchgate.net Similarly, radical intermediates can be generated from isochromans using reagents like di-tert-butyl peroxide. researchgate.net

Carbanions are another class of reactive intermediates that can be involved in organic reactions. libretexts.org A carbanion is an anion in which a carbon atom has an unshared pair of electrons and bears a negative charge. libretexts.org Their stability and reactivity are influenced by factors such as inductive effects, hybridization, and resonance. libretexts.org While direct evidence for carbanionic intermediates in the formation of 6-(tert-butyl)chroman is not extensively documented in the provided search results, their involvement in related organic transformations suggests they could play a role under specific basic conditions.

The study of these reactive intermediates often requires specialized techniques, such as trapping experiments, fast spectroscopic methods, and computational modeling, to detect and characterize these transient species. york.ac.uk

Electrophilic and Nucleophilic Reactivity of the Chroman Ring System

Influence of the Tert-Butyl Group and Other Substituents on Electronic Properties and Reactivity

The tert-butyl group, a bulky and electron-donating substituent, significantly influences the electronic properties and reactivity of the chroman ring system. nih.gov Its electron-donating nature, through an inductive effect, increases the electron density on the aromatic ring. nih.gov This enhanced electron density generally activates the ring towards electrophilic aromatic substitution reactions. libretexts.org In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile. sinica.edu.tw Electron-donating groups accelerate these reactions by stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org

Conversely, the steric bulk of the tert-butyl group can hinder reactions at adjacent positions, a phenomenon known as steric hindrance. nih.govwikipedia.org This can affect the regioselectivity of reactions, favoring substitution at less sterically crowded positions. libretexts.org For example, in the nitration of tert-butylbenzene, substitution at the ortho position is hindered, leading to a higher proportion of the para product. libretexts.org

The presence of other substituents on the chroman ring, in addition to the tert-butyl group, will further modify its reactivity. Electron-withdrawing groups, such as nitro or carbonyl groups, deactivate the ring towards electrophilic substitution by decreasing its electron density. libretexts.orgsinica.edu.tw In contrast, these groups activate the ring for nucleophilic aromatic substitution, where a nucleophile attacks the electron-poor aromatic ring. sinica.edu.twmasterorganicchemistry.com

Regioselectivity and Chemoselectivity in Functionalization and Derivatization Reactions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, while chemoselectivity is the preference for reaction with one functional group over others. durgapurgovtcollege.ac.in Both are critical considerations in the functionalization and derivatization of the 6-(tert-butyl)chroman ring system.

The directing effect of the tert-butyl group and the oxygen atom of the chroman ring plays a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions. The tert-butyl group, being an ortho-, para-director, will favor substitution at positions ortho and para to it. However, the steric bulk of the tert-butyl group can disfavor ortho-substitution. libretexts.org The oxygen atom, also an ortho-, para-director, will further influence the position of substitution on the aromatic ring.

In functionalization reactions, controlling regioselectivity is a key challenge, especially when multiple C-H bonds are available for reaction. acs.org Directing groups can be employed to achieve high regioselectivity by bringing the reactive species into close proximity to a specific C-H bond. acs.org For example, in the arylation of certain heterocyclic systems, the use of a directing group can lead to excellent regioselectivity at a specific carbon atom. mdpi.com

Chemoselectivity is also important, for instance, when a molecule contains multiple functional groups that could potentially react. The choice of reagents and reaction conditions can be used to favor reaction at a specific site. For example, in the synthesis of chromene or coumarin (B35378) derivatives from common starting materials, the use of a strong base or acid can switch the regioselectivity of the cyclization, leading to different products. researchgate.net

The following table summarizes the expected directing effects of substituents on the aromatic ring of 6-(tert-butyl)chroman in electrophilic aromatic substitution:

| Substituent | Electronic Effect | Directing Effect |

| -C(CH₃)₃ | Electron-donating (inductive) | Ortho, Para-directing |

| -O- (ether) | Electron-donating (resonance) | Ortho, Para-directing |

Photoreactivity and Excited-State Chemistry of Chromans

The photoreactivity of chromans is governed by their ability to absorb light and transition to an electronically excited state. mdpi.com The chroman ring system contains aromatic chromophores that can undergo π,π* excitation upon absorption of UV light. mdpi.com The presence of a carbonyl group, if introduced into the chroman structure, could also lead to n,π* excitation. mdpi.com

Upon excitation, the molecule enters an excited state (singlet or triplet) where its chemical properties can be drastically different from the ground state. diva-portal.org The excited state can undergo various photochemical reactions, including cleavage of chemical bonds. For example, the photolysis of aryl tert-butyl ethers in methanol (B129727) has been studied, where the reaction proceeds from the singlet excited state. acs.org

The nature of the excited state (e.g., singlet vs. triplet, n,π* vs. π,π) influences the type of photochemical reaction that occurs. mdpi.com For instance, triplet excited n,π states are often associated with radical reactions, while singlet excited π,π* states can lead to ionic reaction products. mdpi.com The polarity of the solvent can also play a significant role in determining the reaction pathway. mdpi.com

The presence of the tert-butyl group can influence the photoreactivity of the chroman system. Its electronic effects can alter the energy levels of the excited states, and its steric bulk might affect the course of photochemical reactions.

The study of excited-state chemistry often involves techniques such as time-resolved spectroscopy to observe the transient excited species and computational chemistry to model the potential energy surfaces of the excited states. acs.org The concept of excited-state aromaticity, where the rules for aromaticity are reversed in the excited state, can also be a driving force for certain photoreactions. diva-portal.org

While specific studies on the photoreactivity of 6-(tert-butyl)chroman are not detailed in the provided search results, the general principles of flavonoid and aryl ether photochemistry provide a framework for understanding its potential behavior. mdpi.comacs.org For example, coumarins, which contain a chromene core, are known to undergo photodimerization and photocleavage reactions. researchgate.net

Photophysical Processes and Their Chemical Consequences in Chroman Ring Transformations

The photochemistry of the chroman ring system is characterized by transformations that are initiated by the absorption of ultraviolet light. mdpi.com The chroman ring, a core structure in many flavonoids, possesses aromatic chromophores that absorb UV radiation, leading to electronic excitation from a ground state orbital to an excited state orbital. mdpi.com The subsequent chemical reactions are dictated by the nature of this excited state.

Studies on the broader chroman class indicate that upon excitation, a primary photochemical process is the homolytic cleavage of the ether C-O bond. acs.org This bond scission results in the formation of a diradical intermediate. acs.org The fate of this diradical determines the final products. It can undergo subsequent fragmentation or internal hydrogen abstraction reactions. acs.org For instance, the photolysis of 2,2-diphenylchroman leads to products resulting from such diradical intermediates. acs.org

The efficiency and pathway of these photochemical transformations can be highly dependent on the specific chroman derivative and the reaction conditions. For example, the photochemical ring-opening of chromenes, a related class of benzopyrans, has been shown to be dependent on the specific vibronic transition selected by the excitation wavelength. researchgate.net This suggests that the initial energy input can direct the molecule along different reaction coordinates on the excited-state potential energy surface. researchgate.net

Furthermore, the photophysical properties, such as fluorescence, are key characteristics of these systems. cymitquimica.com The fluorescence quantum yield and lifetime are influenced by the balance between radiative (fluorescence) and non-radiative decay pathways from the excited state. researchgate.net Substituents on the chroman ring can significantly alter these properties. For example, the incorporation of a 7-(diethylamino) group can lead to derivatives with high fluorescence quantum yields. researchgate.net High concentrations of chromophore-containing polymers can lead to the formation of excimers or other aggregates, which alters the fluorescence properties and can introduce new non-radiative decay channels. rsc.org

Table 1: Photophysical Data for Selected Chromen-2-one Derivatives This table presents photophysical data for related coumarin (2H-chromen-2-one) systems, illustrating the influence of substitution on fluorescence properties.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| 7-(diethylamino)-3-(4-(phenylethynyl)phenyl)-2H-chromen-2-one | THF | Not specified | Not specified | 0.15 (solid state) researchgate.net |

| 7-(diethylamino)-3-(4-(pyrenylethynyl)phenyl)-2H-chromen-2-one | THF | Not specified | Not specified | 0.87 researchgate.net |

Data is illustrative of general photophysical properties in related systems.

Tautomeric Control of Excited-State Chemistry in Chroman-Related Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, can exert significant control over the photochemical reactivity of chroman derivatives. wiley-vch.de This is particularly evident in systems containing a carbonyl group, such as 3-chromanones, where keto-enol tautomerism is possible. acs.org The ground-state equilibrium between tautomers can be vastly different from the excited-state equilibrium, and this shift is often the driving force for specific photochemical transformations. wiley-vch.de

A critical phenomenon in this context is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com In molecules with appropriately positioned proton-donating and accepting groups, electronic excitation can dramatically increase the acidity of the donor group, leading to an ultrafast transfer of a proton to the acceptor. mdpi.comrsc.org For example, in 3-hydroxyflavone, a chromen-4-one derivative, UV excitation initiates a ππ* transition that removes electron density from the enol hydroxyl group, making the proton highly acidic and facilitating its transfer to the carbonyl oxygen. chemrxiv.org This ESIPT process occurs on a sub-100 femtosecond timescale, forming a keto tautomer in the excited state. chemrxiv.orgchemrxiv.orgrsc.org

The photochemical behavior of 3-chromanone systems provides a clear example of tautomeric control. acs.org In alcoholic solvents, a significant amount of the enol tautomer exists in equilibrium with the keto form. acs.org Selective excitation of this enol tautomer with long-wavelength light leads to a specific set of photochemical reactions, including ring-opening to an o-quinoneallide intermediate. acs.org In contrast, in solvents like benzene (B151609) where the enol form is insignificant, the photochemistry proceeds from the excitation of the keto form, leading to different products. acs.org This demonstrates that the reaction pathway is directly controlled by which tautomer is present and excited. acs.org

The stability and interconversion of tautomers are also influenced by the solvent environment. mdpi.comresearchgate.net Polar or protic solvents can stabilize one tautomer over another through intermolecular hydrogen bonding, thereby altering the ground-state equilibrium and, consequently, the starting point for photochemical reactions. mdpi.comresearchgate.net In some systems, the ESIPT process is coupled with other structural changes, such as intramolecular rotation, which can lead to large-scale molecular switching. mdpi.com

Radical Chemistry of Chroman Derivatives

Radical Generation and Propagation Mechanisms in Chroman Syntheses

Radical chemistry offers a powerful and versatile strategy for the synthesis of chroman derivatives, particularly chroman-4-ones. researchgate.net These reactions typically proceed via a cascade mechanism involving the generation of a radical, its addition to a suitable acceptor, and subsequent cyclization. rsc.orgfrontiersin.org

Radical Generation: Radicals can be generated from a variety of precursors using several methods:

Photochemical Methods: Visible-light photoredox catalysis is a common strategy. frontiersin.orgrsc.org A photocatalyst, upon absorbing light, can reach an excited state and act as a single-electron transfer (SET) agent. rsc.org For example, excited 3-substituted 4-hydroxycoumarins can act as potent SET reductants, generating radicals from stable substrates like perfluoroalkyl iodides. rsc.orgrsc.org

Metal-Catalyzed Reactions: Transition metals like silver (Ag) can catalyze radical formation. For instance, a system of AgNO₃/K₂S₂O₈ can generate radicals from 4-hydroxycoumarins. rsc.org Iron catalysis (FeCl₃) under visible light can also trigger decarboxylative radical cyclization from carboxylate salts. acs.org

Thermal Decomposition: Initiators like potassium persulfate (K₂S₂O₈) can thermally decompose to form sulfate (B86663) radical anions (SO₄•⁻), which can then abstract a hydrogen atom or oxidize a substrate to generate the key carbon- or phosphorus-centered radical. beilstein-journals.org

Radical Propagation: Once generated, the radical initiates a cascade sequence. A common pathway for the synthesis of 3-substituted chroman-4-ones from 2-(allyloxy)arylaldehydes is as follows:

Initiation: An external radical (R•), generated from a precursor, adds to the carbon-carbon double bond of the allyloxy group. beilstein-journals.orgmdpi.com

Cyclization: The newly formed carbon-centered radical undergoes an intramolecular cyclization by attacking the aldehyde group, forming an oxygen-centered radical on the chroman ring system. beilstein-journals.orgmdpi.com

Hydrogen Atom Transfer (HAT): The oxygen radical then undergoes a 1,2-hydrogen atom transfer to yield a more stable benzylic radical. beilstein-journals.orgmdpi.com

Termination/Propagation: This benzylic radical can be oxidized to form the final product, or in a chain process, it can abstract a hydrogen atom from another molecule to propagate the radical chain. rsc.org Quantum yield studies showing values significantly greater than 1 provide strong evidence for such a radical chain mechanism. rsc.org

This general mechanism allows for the incorporation of a wide variety of functional groups at the C3-position of the chroman-4-one scaffold by choosing the appropriate radical precursor. researchgate.netacs.orgnih.gov

Studies on Radical Stability and Trapping in Chroman-Related Structures

The stability of the radical intermediates formed during chroman synthesis is a crucial factor that governs the reaction's efficiency and outcome. Radical stability generally increases with substitution (tertiary > secondary > primary) and through delocalization by resonance. masterorganicchemistry.comlibretexts.org In the context of chroman synthesis, the formation of a stabilized benzylic radical after the initial cyclization is a key thermodynamic driving force for the reaction. beilstein-journals.org This delocalized radical is more stable than the initial alkyl radical, favoring the forward reaction pathway. libretexts.org

The antioxidant activity of compounds like α-tocopherol (Vitamin E), which contains a chroman ring, is directly related to the stability of the radical it forms. The phenolic hydrogen on the chroman ring is readily abstracted by a peroxyl radical, resulting in a tocopheryl free radical. nih.gov This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic system, making it relatively unreactive and able to terminate radical chain reactions. nih.gov

To verify the involvement of radical intermediates in these synthetic pathways, radical trapping experiments are routinely performed. These experiments introduce a radical scavenger into the reaction mixture, which intercepts and "traps" the transient radical species, leading to the formation of a stable adduct that can be detected. rsc.org The inhibition or complete shutdown of the desired reaction in the presence of the scavenger is strong evidence for a radical-mediated mechanism. mdpi.com

Table 2: Common Radical Trapping Agents and Their Use in Chroman Synthesis Studies

| Radical Trapping Agent | Abbreviation | Mechanism of Action | Observation | Reference |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | Forms a stable adduct with carbon-centered radicals. | Inhibition of product formation and detection of TEMPO-adduct by mass spectrometry. | rsc.orgfrontiersin.orgmdpi.com |

| Butylated Hydroxytoluene | BHT | A phenolic antioxidant that traps radicals via hydrogen atom donation. | Inhibition of the desired reaction. | rsc.orgmdpi.com |

| 1,1-Diphenylethylene | DPE | Traps the initial radical, forming a stable adduct. | Significant inhibition of product formation and detection of the DPE-adduct. | frontiersin.orgmdpi.com |

The successful trapping of proposed radical intermediates in various syntheses of chroman-4-ones provides compelling mechanistic support for the proposed radical cascade pathways. rsc.orgfrontiersin.orgmdpi.com

Advanced Structural Characterization and Conformational Analysis of 6 Tert Butyl Chroman Derivatives

Spectroscopic Analysis for Detailed Structural and Conformational Insights

Spectroscopic techniques are indispensable for elucidating the molecular structure and dynamics of chroman derivatives in both solution and solid states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of chroman derivatives. According to established NMR data, chroman-6-ols can exist in two primary, interconverting half-chair conformations. mdpi.comnih.gov This dynamic process is often investigated using variable temperature (VT) ¹³C NMR by monitoring the signals of specific carbon atoms, such as the methyl groups at the C-2 position. mdpi.comnih.gov

As the temperature is lowered, the rate of interconversion between conformations slows, causing initially sharp, averaged signals to broaden, separate into distinct signals for each conformer, and eventually sharpen again at very low temperatures. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). nih.govresearchgate.net This value is crucial for determining the Gibbs free energy of activation (ΔG‡), which quantifies the energy barrier for the conformational change, typically a dihydropyran ring pseudorotation. mdpi.comnih.govresearchgate.net For derivatives of the related 2,2,5,7,8-pentamethylchroman-6-ol, these energy barriers have been quantified, providing a clear picture of the ring's flexibility. nih.govresearchgate.net For instance, in the case of chromanol-6-ol acetate (B1210297), the coalescence temperature is observed at 293 K, with a calculated ΔG‡ of 59.5 kJ mol⁻¹. nih.gov

Dynamic NMR Parameters for Chroman-6-ol (B1254870) Derivatives

| Compound Derivative | Coalescence Temperature (Tc) | Gibbs Free Energy of Activation (ΔG‡) | Reference |

|---|---|---|---|

| α-Tocopherol Nicotinate | 304 K | 62.6 kJ mol⁻¹ | researchgate.net |

| α-Tocopherol Acetate | 296 K | 61.0 kJ mol⁻¹ | researchgate.net |

| α-Tocopherol Succinate | 288 K | 58.0 kJ mol⁻¹ | researchgate.net |

| Chroman-6-ol Acetate | 293 K | 59.5 kJ mol⁻¹ | nih.gov |

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a rapid and non-destructive method for confirming the presence of key functional groups and providing a unique "structural fingerprint" for chroman derivatives. d-nb.info These complementary methods probe the vibrational modes of a molecule, with FTIR measuring the absorption of infrared light and Raman measuring inelastic scattering. d-nb.info

The spectra of chroman derivatives are characterized by specific absorption or scattering bands corresponding to the vibrations of their constituent parts. For example, the FTIR spectrum of a substituted chroman would typically display:

N-H stretching: around 3323 cm⁻¹ for amide groups.

C-H stretching: for both aliphatic and aromatic groups, often seen around 2937 cm⁻¹.

C=O stretching: a strong band for carbonyl groups (e.g., in chromanones) appears around 1672 cm⁻¹.

C=C stretching: for the aromatic ring, typically in the 1500-1600 cm⁻¹ region.

C-O stretching: associated with the ether linkage in the pyran ring, found near 1257 cm⁻¹.

C-Cl stretching: if applicable, observed at lower frequencies, such as 798 cm⁻¹.

The combination of these characteristic bands allows for the confirmation of the molecular backbone and the identification of substituents, making it a fundamental tool in structural characterization. researchgate.netresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies (e.g., Variable Temperature NMR)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and precise structural information for molecules in the solid state, revealing exact atomic positions and offering a static snapshot of the molecule's preferred conformation within the crystal lattice.

Single-crystal X-ray diffraction analysis allows for the precise measurement of geometric parameters within the chroman structure. researchgate.net This data is crucial for validating theoretical models and understanding the electronic and steric effects of substituents. In a study of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-chroman-2-carboxamide, the crystal structure was solved, revealing key bond lengths and angles. For instance, the C-N bond lengths within the amide linkage were determined to be 1.358 Å and 1.440 Å, confirming their partial double-bond character and specific orientation.

Dihedral angles are particularly important for defining the conformation of the non-planar dihydropyran ring. In ethereal derivatives of chroman-6-ol, the puckering of the heterocyclic ring is characterized by the dihedral angle θ (defined as C4a-C8a-O1-C2). mdpi.com X-ray data shows that this ring can adopt different half-chair conformations, such as 2-exo-3-endo or 2-endo-3-exo, which are distinguished by the sign and magnitude of their dihedral angles. mdpi.com

Selected X-ray Crystallographic Data for a Chroman Derivative

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Triclinic | The crystal system of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-chroman-2-carboxamide. | |

| Space Group | P-1 | The space group for the same derivative. | |

| N1-C10 Bond Length | 1.358 Å | Amide C-N bond length. | |

| N1-C11 Bond Length | 1.440 Å | Amine C-N bond length. | |

| θ Dihedral Angle | +16.9° / -19.7° | Characterizes the half-chair conformation of the dihydropyran ring in different chroman-6-ol ether derivatives. | mdpi.com |

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that govern this packing. In the crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one, molecules are linked by weak C-H···O hydrogen bonds, which form chains propagating through the crystal. researchgate.net Similarly, the crystal structure of N-2-(tert-butylcarbomyl) (4-chlorophenyl methyl)-6-fluoro-chroman-2-carboxamide is stabilized by a network of intermolecular N-H···O, C-H···Cl, and C-H···F interactions, which create a three-dimensional supramolecular architecture. These interactions are critical in determining the physical properties of the solid material.

Precise Determination of Bond Lengths, Angles, and Dihedral Angles

Conformational Dynamics of the Chroman Ring System

The chroman ring system is not rigid; its dihydropyran ring is conformationally flexible. The most stable conformations are typically two interconverting half-chair forms. mdpi.comnih.gov This dynamic equilibrium is a key feature of the chroman scaffold. In solution, the energy barrier between these conformers is low enough to allow for rapid pseudorotation at room temperature, a phenomenon directly observable through dynamic NMR studies. nih.govresearchgate.net

X-ray crystallography complements this picture by showing how these conformations manifest in the solid state. Crystal structures of chroman-6-ol derivatives have revealed that molecules can be "frozen" in distinct conformations, such as 2-exo-3-endo or 2-endo-3-exo. mdpi.com In some cases, the crystal lattice may even contain an equal population of both rotamers, demonstrating the small energy difference between them. mdpi.com The interplay between the dynamic behavior in solution and the static, low-energy snapshots provided by crystallography offers a comprehensive understanding of the conformational landscape of 6-(tert-butyl)chroman and its derivatives.

Ring Pucker and Inversion Barriers in the Dihydropyran Moiety

The dihydropyran ring of the chroman system is not planar and, like other saturated six-membered rings, adopts non-planar conformations to minimize steric and torsional strain. researchgate.netiscnagpur.ac.in For chroman derivatives, the most stable conformations are typically two interconverting half-chairs. nih.gov This dynamic equilibrium is characterized by a specific energy barrier, which can be quantified using techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Studies on closely related chroman-6-ol esters have provided insight into the energetics of this ring inversion. nih.gov The process involves the pseudorotation of the dihydropyran ring, and the energy barrier for this has been determined by observing the coalescence of signals in temperature-variable ¹³C NMR spectra. nih.gov For esters of chroman-6-ol, these free energy of activation (ΔG‡) values are typically in the range of 59–63 kJ/mol at a coalescence temperature of approximately 300 K. nih.gov In the specific case of chroman-6-ol acetate, the calculated inversion barrier was found to be 59.5 kJ/mol at a coalescence temperature of 293 K. nih.gov The presence of different substituents on the chroman ring, particularly those with significant electronic effects at the 6-position, can influence the kinetics of this ring interconversion. nih.gov

| Compound/Derivative | Method | Coalescence Temperature (Tc) | Inversion Barrier (ΔG‡) |

| α-Tocopherol Esters | ¹³C NMR | ~300 K | 59–63 kJ/mol |

| Chroman-6-ol Esters | ¹³C NMR | ~300 K | 59–63 kJ/mol |

| Chroman-6-ol Acetate | ¹³C NMR | 293 K | 59.5 kJ/mol |

| This table presents experimentally determined inversion barriers for the dihydropyran ring in chroman derivatives, based on data from NMR studies. nih.gov |

The dihydropyran ring can exist in two primary half-chair conformations: 2-exo-3-endo and 2-endo-3-exo. nih.gov The equilibrium between these forms is rapid at room temperature, leading to averaged signals in standard NMR experiments. Lowering the temperature allows for the resolution of distinct signals, enabling the calculation of the energy barrier to inversion. nih.gov

Influence of the 6-(tert-Butyl) Substituent on Overall Chroman Conformation and Ring Twists

While the dihydropyran moiety undergoes its own conformational changes, the aromatic portion of the chroman system is also subject to distortion. In related chroman-6-ol ethers, analysis of X-ray crystal structures revealed significant deviation of the aromatic ring from planarity. nih.gov This is evidenced by dihedral angles within the aromatic ring reaching up to 5–6°. nih.gov For example, the internal bond angles at ipso-C6 and C8-C8a-C4a in these ethers were found to be larger by 1.6–2.5° compared to unsubstituted benzene (B151609), indicating deformation. nih.gov

| Dihedral Angle | Value in Chroman-6-ol Ethers |

| C8-C8a-C4a-C5 | up to 5-6° |

| C4a-C5-C6-C7 | up to 5-6° |

| C5-C6-C7-C8 | up to 5-6° |

| This table highlights the extent of non-planarity in the aromatic ring of chroman derivatives as indicated by selected dihedral angles. nih.gov |

Theoretical and Computational Chemistry Applied to 6 Tert Butyl Chroman Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and properties of medium to large-sized organic molecules like 6-(tert-butyl)chroman.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For chroman derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), are employed to find the minimum energy conformation. core.ac.ukresearchgate.net For instance, studies on related chroman systems have successfully used DFT to optimize molecular structures, providing bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. core.ac.uknih.gov Small deviations between theoretical and experimental values are typically attributed to the fact that calculations are performed on isolated molecules in the gas phase, while experiments are conducted in the solid state. nih.gov

Once the geometry is optimized, a wealth of information about the electronic structure can be obtained. This includes the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.govscispace.com A smaller HOMO-LUMO gap generally implies higher reactivity. For a related chromen derivative, the HOMO-LUMO energy gap was calculated to be 4.245 eV. nih.gov These calculations also allow for the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. scispace.comresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Chroman Research

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311+G(d,p) | Geometry Optimization, Electronic Structure | nih.gov |

| B3LYP | 6-311++G(d,p) | Vibrational Frequencies | core.ac.uk |

| M06-2X | 6-311++G(d,p) | Vibrational Frequencies | core.ac.uk |

| B3LYP | 6-31G(d) | Thermochemical Properties | researchgate.net |

| ωB97X-D | 6-31G(d) | Thermochemical Properties | researchgate.net |

| M06-2X | 6-31G(d,p) | Electronic and Structural Analysis | rsc.org |

This table is for illustrative purposes and represents a selection of methods used in the field.

DFT calculations are highly effective in predicting spectroscopic parameters, which is crucial for the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used for this purpose. mdpi.comacs.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived. nih.gov These predicted shifts, when compared with experimental data, can confirm or help revise structural assignments. mdpi.com The accuracy of these predictions can be further enhanced by using scaling factors or by combining DFT-calculated shielding tensors with machine learning models. nih.govmdpi.com For complex molecules, computational prediction of NMR spectra can be instrumental in distinguishing between different isomers. acs.org

IR Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. core.ac.uk The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates to obtain the harmonic vibrational frequencies. bhu.ac.in Since these calculations often overestimate experimental frequencies, the results are typically scaled by an empirical factor to improve agreement with experimental data. core.ac.uk The analysis of the potential energy distribution (PED) can then be used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching or C=O stretching. core.ac.uk This detailed assignment is invaluable for interpreting experimental IR spectra. scispace.com

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Related Chromen Derivative

| Vibrational Mode | Experimental (IR) | Calculated (DFT/B3LYP) |

| C=O stretch | 1656 | 1671 |

| C=C stretch | 1586 | 1590 |

| C-O stretch | 1163 | 1161 |

Data adapted from a study on a related chromone (B188151) derivative. scispace.com The calculated values are unscaled.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most likely reaction pathways, locate transition states (the highest energy point along a reaction coordinate), and calculate activation energies. acs.orgaps.org This information is crucial for understanding reaction kinetics and selectivity.

For transformations involving the chroman skeleton, such as ring-opening reactions or cyclizations, DFT calculations can elucidate the step-by-step mechanism. acs.orgrsc.org For example, in multi-component reactions leading to chroman ketals, DFT has been used to rationalize the observed stereoselectivity by comparing the energies of different possible transition states. acs.org The calculations can reveal the influence of substituents, catalysts, and reaction conditions on the energetic profile of the reaction. acs.orgsnnu.edu.cn By understanding the energetic landscape, it is possible to predict the feasibility of a proposed synthetic route or to optimize reaction conditions to favor the formation of a desired product. nih.gov For instance, if a calculated activation energy for a particular pathway is prohibitively high, it suggests that the reaction is unlikely to proceed under the given conditions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Molecular Dynamics and Conformational Sampling

While DFT provides detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

The chroman ring system is not planar and can adopt different conformations, often described as half-chair or twist-boat forms. mdpi.comresearchgate.net The tert-butyl group at the 6-position, as well as other substituents, can influence the relative stability of these conformers and the energy barriers between them. ucalgary.ca

MD simulations are an excellent tool for exploring the conformational space of flexible molecules like 6-(tert-butyl)chroman. frontiersin.org By simulating the molecule over a period of time (typically nanoseconds), a large number of different conformations can be sampled. espublisher.com This allows for the identification of the most populated (lowest energy) conformers and an understanding of the flexibility of different parts of the molecule. mdpi.commdpi.com This information is critical, as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. For complex chroman derivatives, where experimental determination of all possible conformers is difficult, MD simulations provide invaluable insights. acs.org

MD simulations can be used to model the behavior of 6-(tert-butyl)chroman in different environments, such as in a solvent or interacting with a biological target like a protein. rsc.orgmdpi.com These simulations provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior. researchgate.net

For example, MD simulations can be used to study how a chroman derivative binds to the active site of an enzyme. rsc.orgresearchgate.net The simulation can reveal the key amino acid residues involved in the interaction and the stability of the protein-ligand complex over time. rsc.org The root-mean-square deviation (RMSD) of the ligand's position within the binding site is often monitored to assess the stability of the binding pose. rsc.org Furthermore, MD simulations can be used to calculate the free energy of binding, providing a quantitative measure of the affinity of the molecule for its target. This information is crucial in the context of drug design and for understanding the molecular basis of a compound's biological activity. rsc.org The simulations can also shed light on how the molecule interacts with other molecules of the same type or with solvent molecules, influencing properties like solubility and aggregation. fraunhofer.demdpi.com

Exploration of Conformational Space and Flexibility of Chroman Derivatives

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies represent a powerful computational approach to understanding and predicting the chemical behavior of molecules based on their structural and electronic properties. nih.govchemrxiv.org In the context of 6-(tert-butyl)chroman, QSRR models can provide valuable insights into how this specific substituent influences the reactivity of the chroman ring system. These models are particularly useful in fields like antioxidant chemistry and materials science, where predicting reaction rates and mechanisms is crucial.